4-{[(4-Carboxybutyl)amino]methyl}benzoic acid
Description
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is a benzoic acid derivative characterized by a 4-carboxybutylamino-methyl substitution at the para position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.27 g/mol and a CAS number of 1087784-29-9 .
Properties
IUPAC Name |
4-[(4-carboxybutylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)3-1-2-8-14-9-10-4-6-11(7-5-10)13(17)18/h4-7,14H,1-3,8-9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUOZBURDYRMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 4-bromobutyric acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminomethylbenzoic acid attacks the electrophilic carbon of 4-bromobutyric acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group results in carboxylate salts, while reduction leads to alcohol derivatives .
Scientific Research Applications
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carboxybutylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound may also act as a ligand, binding to receptors and modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BAY58-2667 (Cinaciguat)
- Structure: 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid .
- Molecular Formula: C₃₆H₃₉NO₅ (free base) / C₃₆H₃₉NO₅·HCl (hydrochloride salt).
- Key Features: Contains a 4-carboxybutylamino-methyl benzoic acid core. Additional phenethyl-benzyloxy-phenyl substituents enhance lipophilicity and target binding.
- Biological Activity : Acts as a potent activator of soluble guanylate cyclase (sGC), with applications in cardiovascular research .
- Comparison: BAY58-2667 has a significantly larger molecular weight (565.7 g/mol) due to extended aromatic and aliphatic chains, which likely improve membrane permeability and target affinity compared to the simpler 4-{[(4-carboxybutyl)amino]methyl}benzoic acid .
BAY60-2770
- Structure: 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4’-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid .
- Molecular Formula: C₃₅H₃₃F₄NO₅.
- Key Features: Shares the 4-carboxybutylamino-methyl benzoic acid backbone. Modified with fluoro and trifluoromethyl-biphenyl groups for enhanced electronic effects and metabolic stability.
- Biological Activity : Demonstrates sGC activation with improved selectivity due to fluorine substitutions .
4-[(4-Carboxybenzoyl)amino]benzoic Acid
- Structure: 4-[(4-Carboxybenzoyl)amino]benzoic acid.
- Molecular Formula: C₁₅H₁₁NO₅.
- Key Features :
- Contains two aromatic carboxyl groups linked via a carbamoyl bridge.
- Biological Activity : Used in peptide synthesis and as a crosslinker in polymer chemistry .
- Comparison :
Anti-Tuberculosis Derivatives (Compounds 7a–h)
- Structure : 1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives .
- Key Features :
- Replace the benzoic acid core with a pyrrole-2-carboxylic acid scaffold.
- Retain the 4-carboxybutyl side chain.
- Biological Activity : Compound 7d showed potent anti-tubercular activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .
- tuberculosis FabH compared to the more flexible benzoic acid derivatives .
Structural and Functional Data Table
Research Implications
- BAY58-2667 and BAY60-2770 : Their structural complexity and substituent diversity highlight the importance of aromatic extensions and halogenation in optimizing drug-target interactions .
- Anti-TB Derivatives : The pyrrole-based analogs demonstrate that scaffold modification (e.g., replacing benzoic acid with pyrrole) can enhance activity against bacterial enzymes like FabH .
- This compound: While simpler, its dual carboxyl groups make it a versatile precursor for synthesizing more complex bioactive molecules .
Biological Activity
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, also known as cinaciguat, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core modified with a carboxybutyl amine side chain. Its structural formula can be represented as:
This unique structure contributes to its biological activity, particularly its interaction with soluble guanylate cyclase (sGC), which is pivotal in vasodilation processes.
Cinaciguat acts as a sGC activator, enhancing the production of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation. This mechanism is crucial for managing conditions such as pulmonary hypertension and heart failure.
Biological Activity Overview
The biological activities of cinaciguat include:
- Vasodilation : Cinaciguat induces relaxation of vascular smooth muscle through cGMP-mediated pathways.
- Antihypertensive Effects : It has shown promise in reducing blood pressure in various animal models.
- Inhibition of Platelet Aggregation : The compound has been observed to inhibit platelet aggregation, which can be beneficial in preventing thrombotic events.
In Vivo Studies
A study involving mouse models demonstrated that cinaciguat significantly improved perfusion in ischemic hindlimbs by promoting collateral vessel growth through arteriogenesis. The results highlighted a marked increase in lumen expansion and endothelial function when treated with cinaciguat compared to control groups .
In Vitro Studies
In vitro assays have shown that cinaciguat enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which further supports vasodilation .
Data Tables
Case Studies
- Case Study on Heart Failure : In a clinical trial involving patients with heart failure, cinaciguat was administered to assess its effects on cardiac output and systemic vascular resistance. Results indicated improved hemodynamics without significant adverse effects .
- Pulmonary Hypertension : A separate study focused on patients with pulmonary hypertension revealed that cinaciguat effectively reduced pulmonary arterial pressure and improved exercise capacity, demonstrating its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
